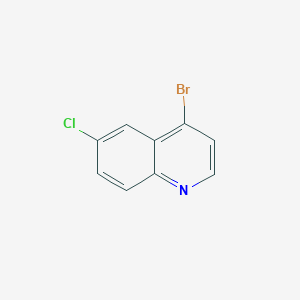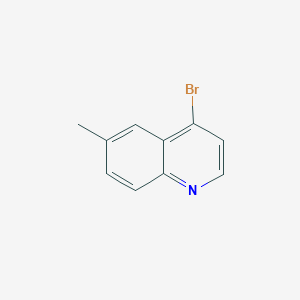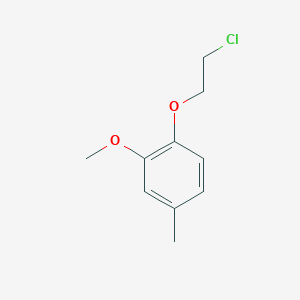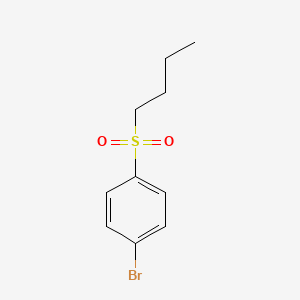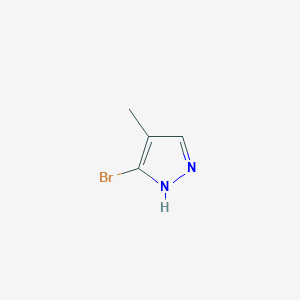
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens and the trifluoromethoxy group can significantly influence the reactivity and properties of the molecule, making it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives with trifluoromethoxy groups can be achieved through various methods. For instance, the treatment of bromo-substituted benzene with lithium diisopropylamide (LDA) can generate phenyllithium intermediates, which can be further reacted to produce different substituted benzene derivatives, as seen in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes . Additionally, the synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, involves cyclization and hydrolytic cleavage steps, indicating the complexity and multi-step nature of such synthetic routes .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly affected by the substituents. For example, the crystal structure analysis of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals that the presence of halogens can lead to different degrees of twisting between the benzene rings, affecting the overall geometry of the molecule . Similarly, the introduction of a trifluoromethoxy group would be expected to influence the electronic distribution and steric profile of the benzene ring.
Chemical Reactions Analysis
The reactivity of halogenated benzene compounds with trifluoromethoxy groups can be explored through various chemical reactions. For instance, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, leading to the synthesis of conjugated dienes with a terminal CF3 group, demonstrates the potential for carbon-carbon bond formation . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis also highlights the reactivity of such compounds in forming new bonds with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be inferred from related compounds. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational modes and the influence of substituents on the benzene ring . Theoretical calculations, including density functional theory (DFT), can predict properties like IR intensities, Raman activities, and depolarization ratios, which are crucial for understanding the behavior of the molecule under different conditions . Additionally, the fluorescence properties of related bromo-substituted benzenes suggest that such compounds can exhibit interesting photoluminescent characteristics, which could be relevant for material science applications .
Applications De Recherche Scientifique
Aryne Route to Naphthalenes
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, among other related compounds, has been utilized in the synthesis of naphthalenes. The compound, upon treatment with lithium diisopropylamide (LDA), generates various phenyllithium intermediates, which can be transformed into different products. These intermediates have been used to generate 1,2-dehydro-(trifluoromethoxy)benzene arynes, which were then reacted with furan to produce [4+2] cycloadducts. These cycloadducts can be further processed to yield naphthalenes, naphthols, or undergo bromination and subsequent reactions to form epoxy-dihydro-naphthalenes (Schlosser & Castagnetti, 2001).
Synthesis of Organofluorine Compounds
The compound has played a role as an intermediate in the synthesis of a variety of new organofluorine compounds. It acted as a key intermediate, especially the 2-(trifluoromethoxy)phenyllithium variant. This intermediate was effectively used in reactions with several electrophiles to produce a wide range of products in high yields. This synthesis route opened access to ortho-substituted derivatives that were previously inaccessible (Castagnetti & Schlosser, 2001).
Development of Novel Fluorine-Containing Compounds
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene has been involved in the development of novel fluorine-containing materials. For instance, it has been used in reactions leading to the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane and other complex molecules. These compounds were characterized by spectral methods and X-ray crystal analysis to confirm their structure and properties (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Trifluoromethoxylation of Aliphatic Substrates
The compound has been utilized in the direct trifluoromethoxylation of aliphatic substrates. A particular study demonstrated the generation of a trifluoromethoxide anion from 2,4-dinitro(trifluoromethoxy)benzene, which was then used to substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This represents the first example of such nucleophilic displacement from an activated aromatic ring (Marrec et al., 2010).
Development of Pyridinium Trifluoromethoxide Salt
In a more recent study, an isolable pyridinium trifluoromethoxide salt was prepared using 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene and other compounds. This salt proved effective as a trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers and showcasing potential for various applications in organic synthesis (Duran-Camacho et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
CAS RN |
1260810-00-1 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


